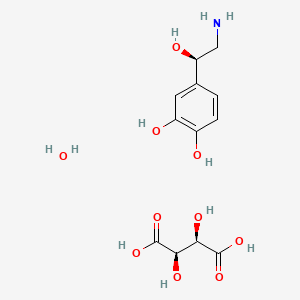
Calcium sulfide (CaS)
Übersicht
Beschreibung
Calcium sulfide (CaS) is a chemical compound made of one calcium atom and one sulfide atom . It crystallizes in cubes like rock salt and occurs as oldhamite in nature . It has an odor of rotten eggs, which stems from H2S formed by hydrolysis of the calcium sulfide .
Synthesis Analysis
Calcium sulfide is produced by reduction of calcium sulfate with charcoal . The reaction is as follows: CaSO4 + 2 C → CaS + 2 CO2 . There is also a method for synthesizing Calcium Sulfide (CaS) nanoclusters by preparing a solution of calcium acetate in DMSO .Molecular Structure Analysis
The molecular formula of calcium sulfide is CaS . It has an average mass of 72.143 Da and a monoisotopic mass of 71.934662 Da .Chemical Reactions Analysis
Calcium sulfide can be oxidized by calcium sulfate to form calcium oxide and sulfur dioxide . The reaction is as follows: 3 CaSO4 + CaS → 4 CaO + 4 SO2 . Calcium sulfide decomposes upon contact with water . The reaction is as follows: CaS + H2O → Ca(SH)(OH), Ca(SH)(OH) + H2O → Ca(OH)2 + H2S .Physical And Chemical Properties Analysis
Calcium sulfide is white and forms cubes . It has a high melting point of 2,525 Celsius . It is also known to decompose upon contact with water .Wissenschaftliche Forschungsanwendungen
1. Steel Industry Applications
Calcium sulfide plays a crucial role in the steel industry. It is used to improve the castability of liquid steel, enhance steel cleanliness, and modify inclusions for better steel quality. In the process of deoxidation, calcium transforms solid alumina inclusions into liquid calcium aluminate. Depending on the steel composition, CaS and/or calcium aluminates may form. The formation of solid CaS is, however, undesirable during ladle treatment due to its negative impact on steel castability. Thermodynamic models predict the formation of oxide–sulfide duplex inclusions, which are a combination of sulfides and the oxide phase (Choudhary & Ghosh, 2008).
2. Nanotechnology and Photovoltaics
CaS nanoparticles, known for their fluorescent properties, have potential applications in nanomedicine and photovoltaic cells. They are synthesized using methods involving calcium compounds and exhibit unique quantum confinement effects. Their absorption spectra differ from bulk materials, showing strong absorption bands in the visible region, which do not have counterparts in gas or solid phases. This unique behavior is due to indirect transitions in the nanostructures (Rivera-Vázquez et al., 2014).
3. Spintronics
Doping CaS with transition metals like vanadium (V) and chromium (Cr) can create compounds with half-metallic ferromagnetic (HMF) character, useful in spintronics. These materials demonstrate a 100% spin polarization, making them potential candidates for spin injection applications in spintronic devices (Hamidane, Meddour, & Bourouis, 2019).
4. Luminescence and Electronic Structure
CaS is an important material for luminescent technological applications. Understanding its electronic structure is vital for engineering its band structure for optimized applications. X-ray absorption spectroscopy studies have provided insights into the hybridization among Ca d states and S p states, which is significant for luminescent applications (Xu et al., 2013).
5. Environmental Treatment
CaS derived from waste gypsum boards has been utilized for metal-containing wastewater treatment. It serves as a sulfuration agent, reducing the concentration of hazardous metals in wastewater to permissible levels. This application illustrates the potential of CaS in environmental protection and resource recycling (Mihara et al., 2008).
6. Thermodynamics and Kinetics
Understanding the dissolution behavior of CaS in aqueous systems is crucial for safe disposal of fuel combustion ashes and treatment of alkaline ash transportation waters. Studies on the solubility and equilibrium constants of CaS dissolution reactions are essential for environmental safety measures (Tamm et al., 2016).
Wirkmechanismus
Target of Action
Calcium sulfide primarily targets calcium and sulfur metabolic pathways . It interacts with these pathways to produce various effects, depending on the specific conditions and environment .
Mode of Action
Calcium sulfide interacts with its targets through a series of chemical reactions. When exposed to air, it undergoes a chemical reaction with oxygen to form calcium sulfate . This reaction occurs naturally and is responsible for the formation of gypsum in certain geological formations . When CaS comes into contact with acids, it can produce hydrogen sulfide gas .
Biochemical Pathways
Calcium sulfide affects the calcium and sulfur metabolic pathways. It is involved in the conversion of carbon, usually as charcoal, to carbon dioxide . It can also react further with calcium sulfate to form calcium oxide and sulfur dioxide .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium sulfide are influenced by its physical and chemical properties. It is a white material that crystallizes in cubes like rock salt . It has a high melting point and decomposes upon contact with water . These properties can affect its bioavailability and its impact on biological systems.
Result of Action
The molecular and cellular effects of calcium sulfide’s action depend on the specific conditions and environment. For example, in the presence of traces of heavy metals, CaS becomes phosphorescent . Additionally, when it comes into contact with water, it decomposes to form other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of calcium sulfide. For instance, its reactivity with oxygen and acids can be influenced by the presence of these substances in the environment . Moreover, its phosphorescence in the presence of heavy metals suggests that its properties can be affected by the presence of these metals in the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sulfanylidenecalcium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.S | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIATAMCQXIDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ca] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20548-54-3, 12015-71-3 | |
| Record name | Calcium sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20548-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oldhamite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012015713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium sulfide (CaS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)


